molecular formula C12H18BNO2S B3229235 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1283179-55-4

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B3229235
CAS No.: 1283179-55-4
M. Wt: 251.16 g/mol
InChI Key: RSJUPZNMQAPYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a boronate ester-functionalized thiazole derivative. Its structure features a cyclopropyl substituent at the 2-position of the thiazole ring and a pinacol boronate group at the 4-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity of the boronate ester moiety . The cyclopropyl group introduces steric and electronic effects distinct from aryl or alkyl substituents, influencing its reactivity and applications in pharmaceutical and materials chemistry .

Properties

IUPAC Name

2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2S/c1-11(2)12(3,4)16-13(15-11)9-7-17-10(14-9)8-5-6-8/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJUPZNMQAPYEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H17BO2
  • Molecular Weight : 168.04 g/mol
  • CAS Number : 126689-01-8
  • IUPAC Name : 2-cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Recent studies have highlighted its inhibitory effects on glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes including metabolism and cell survival.

GSK-3β Inhibition

Research indicates that compounds with cyclopropyl substituents exhibit significant GSK-3β inhibitory activity. For instance:

  • IC50 Values : The IC50 values for cyclopropyl derivatives range from 10 nM to 1314 nM depending on the structural modifications made to the core structure .

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

  • Cell Lines Tested : HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells).
  • Cytotoxicity Assessment : Compounds were tested at concentrations ranging from 0.1 to 100 µM. Notably, certain derivatives showed a significant decrease in cell viability at concentrations as low as 10 µM .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory markers:

  • Nitric Oxide (NO) Levels : Significant reductions in NO levels were observed at concentrations of 1 µM.
  • Interleukin (IL)-6 Levels : Compounds effectively decreased IL-6 levels without affecting TNF-alpha levels .

Case Studies

Several case studies have been conducted to assess the efficacy and safety profile of this compound:

StudyFindings
Study 1 Investigated the anti-inflammatory properties in BV-2 microglial cells; found significant reduction in NO and IL-6 levels at low concentrations .
Study 2 Evaluated cytotoxicity in HT-22 cells; certain derivatives showed decreased viability at concentrations correlating with effective kinase inhibition .
Study 3 Assessed GSK-3β inhibition; demonstrated strong competitive inhibition with IC50 values as low as 8 nM for closely related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and commercial attributes of 2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents (Thiazole Positions) CAS RN Purity (%) Key Suppliers
This compound C₁₂H₁₇BN₂O₂S 264.15 2-Cyclopropyl, 4-Boronate 558478-81-2 >97 BLD Pharm, TCI
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₅H₁₈BNO₂S 287.18 2-Phenyl, 4-Boronate 1225053-33-7 >97 Thermo Scientific
4-Methyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole C₁₆H₂₀BNO₂S 301.21 2-Phenyl, 4-Methyl, 5-Boronate 857283-68-2 97 Kanto Reagents
2-Methoxy-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole C₁₃H₂₁BN₂O₃S 296.19 2-Methoxy, 4-Methyl, 5-Boronate - 98 BLD Pharm

Key Observations :

  • Substituent Effects : The cyclopropyl group in the target compound introduces steric hindrance and electron-withdrawing character compared to phenyl or methyl groups. This may reduce conjugation with the thiazole ring, altering reactivity in cross-coupling reactions .
  • Boronate Position : Compounds with boronate at the 4-position (e.g., 2-cyclopropyl and 2-phenyl derivatives) exhibit distinct electronic environments compared to those with boronate at the 5-position (e.g., 4-methyl-2-phenyl-5-boronate thiazole) .
  • Crystallinity: Isostructural analogs (e.g., fluorophenyl derivatives) demonstrate planar molecular conformations, suggesting that cyclopropyl substitution may disrupt planarity due to its non-aromatic geometry .
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The target compound participates in palladium-catalyzed couplings, but its cyclopropyl group may reduce coupling efficiency compared to arylboronates due to weaker conjugation with the boronate .
Physical Properties and Stability
  • Melting Points : Phenyl-substituted analogs (e.g., 4-Methyl-2-phenyl-5-boronate thiazole) exhibit higher melting points (103–106°C) compared to alkyl/cyclopropyl derivatives, likely due to enhanced crystallinity from aromatic stacking .
  • Solubility : Cyclopropyl derivatives show improved solubility in ethers and THF compared to phenyl analogs, attributed to reduced π-π interactions .

Q & A

Q. Q: What are the optimal synthetic routes for preparing 2-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, and how can purity be validated?

A:

  • Synthesis : A multi-step approach is typically employed:
    • Thiazole Core Formation : Cyclocondensation of thioamides with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole ring .
    • Boron Incorporation : Suzuki-Miyaura cross-coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(PPh₃)₄) .
    • Cyclopropyl Functionalization : Cyclopropanation via [2+1] cycloaddition using diazo compounds or transition-metal-mediated methods .
  • Purity Validation :
    • HPLC/GC-MS for quantitative purity assessment.
    • ¹H/¹³C NMR to confirm regioselectivity (e.g., absence of regioisomers at the thiazole C-4 position) .
    • X-ray Crystallography (via SHELX or OLEX2) for unambiguous structural confirmation .

Advanced Reaction Mechanism Analysis

Q. Q: How do steric effects from the cyclopropyl and dioxaborolane groups influence reactivity in cross-coupling reactions?

A:

  • Steric Hindrance : The cyclopropyl group at C-2 and the bulky pinacol boronic ester at C-4 reduce reactivity in conventional Suzuki-Miyaura couplings. Mitigation strategies include:
    • Catalyst Optimization : Use of electron-rich Pd catalysts (e.g., PdCl₂(dppf)) to enhance oxidative addition .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility and reduce aggregation .
  • Kinetic Studies : Monitor reaction progress via in-situ ¹¹B NMR to track boronic ester consumption. Rate constants (k) under varying conditions (e.g., 60–100°C) reveal activation energy barriers .

Data Contradictions in Spectroscopic Characterization

Q. Q: How to resolve discrepancies between computational (DFT) and experimental NMR chemical shifts for this compound?

A:

  • Common Discrepancies : DFT models often underestimate shielding effects of the cyclopropyl ring due to improper treatment of ring strain.
  • Methodological Adjustments :
    • Solvent Correction : Apply IEFPCM solvent models to DFT calculations (e.g., Gaussian09) for DMSO-d₆ or CDCl₃ environments .
    • Dynamic Effects : Include molecular dynamics (MD) simulations to account for conformational flexibility in solution .
  • Validation : Compare computed ¹H shifts (δ 6.8–7.2 ppm for aromatic protons) with experimental data; deviations >0.5 ppm warrant re-evaluation of computational parameters .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q: What structural modifications enhance the compound’s bioactivity in antimicrobial assays?

A:

  • Key Modifications :
    • Thiazole Substituents : Replacement of cyclopropyl with fluorinated groups (e.g., CF₃) increases membrane permeability .
    • Boronic Ester Tuning : Substituents on the dioxaborolane (e.g., methyl vs. ethyl) modulate Lewis acidity, affecting target binding (e.g., β-lactamase inhibition) .
  • Assay Design :
    • MIC Testing : Evaluate against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • Cytotoxicity : Parallel testing on mammalian cells (e.g., HEK293) to assess selectivity .

Advanced Applications in Materials Science

Q. Q: Can this compound serve as a monomer in conjugated polymers for OLEDs?

A:

  • Polymer Design : The boronic ester enables Suzuki polycondensation with dihalogenated arenes (e.g., 2,5-dibromothiophene) to form π-conjugated backbones .
  • Optoelectronic Properties :
    • Bandgap Tuning : Cyclopropyl’s electron-withdrawing effect reduces HOMO-LUMO gaps (measured via cyclic voltammetry).
    • Device Performance : Incorporation into polyfluorene derivatives enhances electroluminescence efficiency (ηEL > 15% in green-emitting OLEDs) .

Methodological Challenges in Crystallographic Refinement

Q. Q: How to address disorder in the dioxaborolane group during X-ray structure refinement?

A:

  • Disorder Management :
    • Multi-Component Modeling : Split the boronic ester into two orientations with occupancy factors refined via SHELXL .
    • Restraints : Apply geometric restraints (DFIX, SIMU) to maintain bond lengths/angles during least-squares refinement .
  • Validation Tools :
    • ADP Analysis : Check for unreasonable thermal motion (Ueq > 0.1 Ų) using OLEX2’s validation suite .

Computational Modeling of Reactivity

Q. Q: Which computational methods best predict regioselectivity in electrophilic aromatic substitution (EAS) on the thiazole ring?

A:

  • DFT Workflow :
    • Geometry Optimization : B3LYP/6-31G(d) for initial structures.
    • NBO Analysis : Identify electron-rich sites (C-5 thiazole position is most reactive due to lone pairs on sulfur) .
  • Reactivity Descriptors :
    • Fukui Functions (f⁻) : Higher f⁻ at C-5 correlates with experimental bromination patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Reactant of Route 2
Reactant of Route 2
2-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.